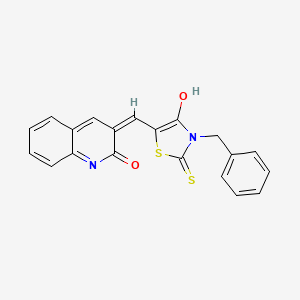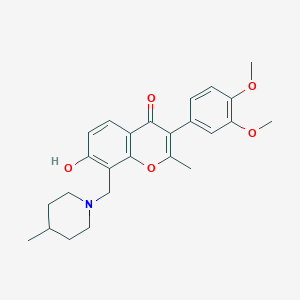
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound “3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one” belongs to the class of organic compounds known as chromenones, which are characterized by a chromene (or 2H-chromene) moiety bearing a ketone group at the 4-position . The chromene moiety consists of a benzene ring fused to a heterocyclic pyran ring. This particular compound also contains a 3,4-dimethoxyphenyl group and a 4-methylpiperidin-1-yl)methyl group, which may influence its physical, chemical, and biological properties .
Molecular Structure Analysis
The molecular structure of this compound, as suggested by its IUPAC name, includes a chromen-4-one moiety, a 3,4-dimethoxyphenyl group, and a 4-methylpiperidin-1-yl)methyl group . The presence of these functional groups could potentially influence the compound’s reactivity and interactions with other molecules.Scientific Research Applications
Crystal Structure Analysis
Researchers have extensively studied the crystal structures of compounds closely related to 3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-((4-methylpiperidin-1-yl)methyl)-4H-chromen-4-one to understand their molecular arrangements and potential applications. For instance, the crystal structure of a similar compound, 4-hydroxy-3-[(2-oxo-2H-chromen-3-yl)-(3,4,5-trimethoxyphenyl)methyl]chromen-2-one, revealed insights into its molecular arrangement and potential applications in materials science and pharmaceuticals (Manolov, Ströbele, & Meyer, 2008).
Synthesis and Electrochemistry
The compound has been explored in the context of synthesizing new derivatives with potential antibacterial and antioxidant properties. A study demonstrated the synthesis, spectroscopy, and electrochemistry of new derivatives, highlighting their significant antibacterial activity against specific strains and notable antioxidant activities. This suggests a promising avenue for developing new antibacterial and antioxidant agents (Al-ayed, 2011).
Structural and Biological Activity Studies
Complexes derived from Schiff bases of 3-formyl chromone, closely related to the compound , have been synthesized and characterized, revealing pronounced antimicrobial activity against several strains. This indicates the potential of such compounds in developing new antimicrobial agents (Kavitha & Reddy, 2016).
Antioxidant and Antimicrobial Properties
Novel chromone and xanthone derivatives have been synthesized and evaluated for their ROS/RNS scavenging activities, showcasing their potential as antioxidants. Such studies underline the importance of structural modifications in enhancing the biological activities of chromone derivatives (Proença et al., 2016).
Metabolic Studies
Investigations into the metabolism of related compounds provide insights into their metabolic pathways, highlighting their transformations and potential implications for drug development and pharmacology. For example, the metabolism of a novel antiangiogenic agent was studied, revealing specific metabolic routes and the formation of metabolites (Kim et al., 2005).
Properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-hydroxy-2-methyl-8-[(4-methylpiperidin-1-yl)methyl]chromen-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H29NO5/c1-15-9-11-26(12-10-15)14-19-20(27)7-6-18-24(28)23(16(2)31-25(18)19)17-5-8-21(29-3)22(13-17)30-4/h5-8,13,15,27H,9-12,14H2,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVDOWTXYHZFDNZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=C(C=CC3=C2OC(=C(C3=O)C4=CC(=C(C=C4)OC)OC)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H29NO5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3-[(2-chlorophenyl)methyl]-1,7-dimethyl-9-(4-phenoxyphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2362944.png)
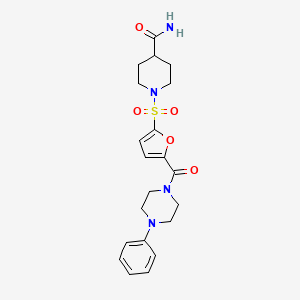
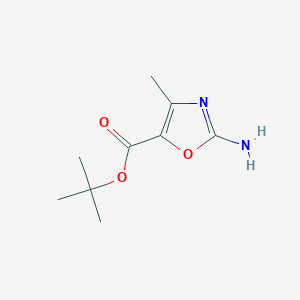
![2,5-Dimethyl-7-[3-(2-methylbenzimidazol-1-yl)azetidin-1-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B2362951.png)
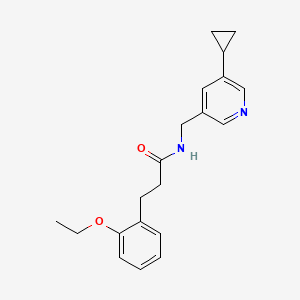
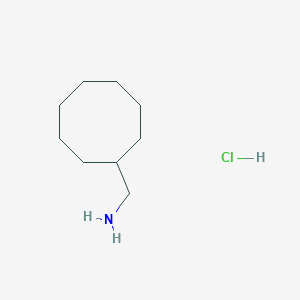
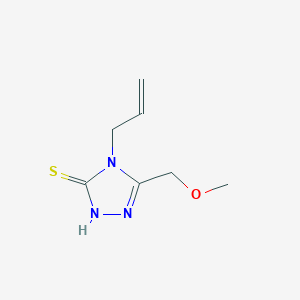
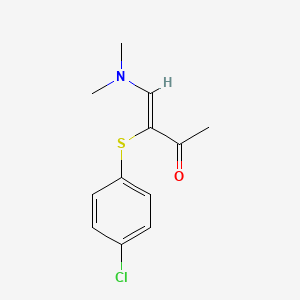
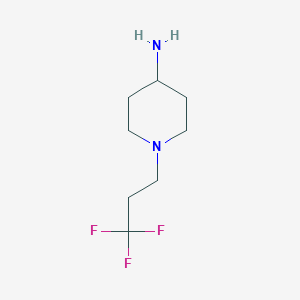
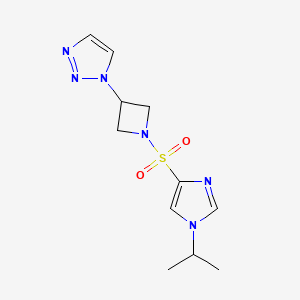
![4-(ethylsulfonyl)-N-(6-nitrobenzo[d]thiazol-2-yl)benzamide](/img/structure/B2362959.png)
![2-[3-(Benzotriazol-2-yl)-4-[[1-(2-methylpropyl)aziridin-2-yl]methoxy]phenyl]ethanol](/img/structure/B2362961.png)
![3-[(6-Chloro-4-phenylquinazolin-2-yl)amino]phenol](/img/structure/B2362964.png)
